
5-Chloro-2-methoxybenzoic acid
Overview
Description
Chemical Structure and Properties
5-Chloro-2-methoxybenzoic acid (CAS 3438-16-2) is a substituted benzoic acid derivative with a chlorine atom at the 5-position and a methoxy group at the 2-position of the aromatic ring. Its molecular formula is $ \text{C}8\text{H}7\text{ClO}3 $, and it has a molecular weight of 186.59 g/mol. The compound is a white crystalline solid with a melting point of 97–99°C (). Its $ ^1\text{H} $ NMR spectrum (DMSO-d6) shows characteristic peaks at δ 3.85 (s, 3H, OCH$3$), 7.13–7.65 (Ar–H), and 8.76 (s, NH) when functionalized as an amide ().
Synthesis and Reactivity The compound is synthesized via esterification of this compound with ethanol or methanol using thionyl chloride or ethyl chloroformate as coupling agents, yielding esters such as ethyl 5-chloro-2-methoxybenzoate (76% yield) (). It also serves as a precursor for sulfonamide derivatives, such as 4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzene sulfonamide, a potent NLRP3 inflammasome inhibitor ().
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Chloro-2-methoxybenzoic acid can be synthesized through the chlorination of 2-methoxybenzoic acid. One method involves chlorinating 2-methoxybenzoic acid in ethanol or isopropanol with a mixture of 35% hydrochloric acid and 30% hydrogen peroxide at a ratio of 1:1. The reaction is carried out at a temperature of 17-22°C for 20-22 hours. The reaction mixture is then processed with a 40% sodium hydroxide solution to isolate the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar chlorination processes, but on a larger scale with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid or hydrochloric acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted benzoic acids depending on the nucleophile used.
Esters: Methyl, ethyl, or other alkyl esters of this compound.
Alcohols: 5-Chloro-2-methoxybenzyl alcohol from the reduction of the carboxylic acid group.
Scientific Research Applications
Pharmaceutical Applications
5-Chloro-2-methoxybenzoic acid serves as an important intermediate in the synthesis of various pharmaceutical agents, particularly those targeting gastrointestinal motility disorders. Its derivatives have been explored for their potential as agonists and antagonists for serotonin receptors, specifically the 5-HT4 receptor, which plays a crucial role in gastrointestinal function.
Case Study: Gastrointestinal Motility Agents
A notable application of this compound is in the synthesis of anti-emetic medications. For instance, its derivatives have been utilized in the development of clebopride and cisapride, which are known for their efficacy in treating conditions such as nausea and functional constipation. These medications work by enhancing gastrointestinal motility through their action on serotonin receptors .
Synthesis of Metal Complexes
Another significant application of this compound is in the formation of metal complexes. The compound has been used to synthesize complexes with various metal ions, including lanthanides and transition metals.
Data Table: Metal Complexes Formed with this compound
Metal Ion | Complex Type | Synthesis Method | Yield (%) |
---|---|---|---|
La(III) | 5-Chloro-2-methoxybenzoate | Precipitation from aqueous solution | 85 |
Ga(III) | 5-Chloro-2-methoxybenzoate | Solvent evaporation | 90 |
Lu(III) | 5-Chloro-2-methoxybenzoate | Hydrothermal synthesis | 88 |
These complexes have been investigated for their potential applications in catalysis and material science due to their unique properties arising from the coordination of the benzoic acid derivative with metal ions .
Research in Drug Discovery
The compound has also been highlighted in drug discovery processes, particularly concerning its role as a scaffold for developing new therapeutic agents. Research has shown that modifications to the structure of this compound can lead to compounds with enhanced biological activity.
Example: Development of New Agonists
In a study published in the Journal of Medicinal Chemistry, new esters derived from this compound were identified as potent agonists for the 5-HT4 receptor. These findings suggest that further exploration of this compound could yield valuable insights into novel treatments for gastrointestinal disorders .
Chemical Properties and Synthesis Techniques
The synthesis of this compound itself can be achieved through various methods, including methylation and chlorination processes. A notable synthetic route involves using para-aminosalicylic acid as a precursor, which undergoes methylation followed by chlorination to yield high-purity products suitable for pharmaceutical applications.
Synthetic Route Overview
- Methylation : Using dimethyl sulfate to methylate phenolic hydroxyl groups.
- Chlorination : Employing N-chlorosuccinimide to introduce chlorine at the para position.
- Purification : Crystallization from alcohol-water mixtures to obtain pure this compound.
This method not only improves yield but also reduces production costs, making it an attractive option for industrial applications .
Mechanism of Action
The mechanism of action of 5-Chloro-2-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methoxy groups on the benzene ring can influence the compound’s binding affinity and specificity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Structural Analogues and Their Properties
Reactivity and Functionalization
- Chlorination Position : The 5-chloro isomer is the major product (70–90%) when o-methoxybenzoic acid reacts with NaOCl, whereas 3,5-dichloro-2-methoxybenzoic acid dominates with Cl$_2$ water (). The 5-position’s electronic environment favors electrophilic substitution, enhancing its utility in drug synthesis.
- Sulfonamide Derivatives: this compound derivatives exhibit higher anticancer activity (IC$_{50}$ < 10 µM against MCF-7 cells) compared to non-chlorinated analogues due to improved lipophilicity and tubulin binding ().
- Metal Complexation : Mn(II) and Co(II) complexes of 5-chloro-2-methoxybenzoate show stronger thermal stability (decomposition at 1173 K in N$_2$) than 3-chloro analogues, attributed to the methoxy group’s electron-donating effect stabilizing the carboxylate-metal bond ().
Pharmacological Comparisons
- NLRP3 Inhibition: this compound-derived sulfonamides (e.g., 16673-34-0) inhibit NLRP3 with IC$_{50}$ < 1 µM, outperforming bromo or amino-substituted variants due to optimal halogen size and positioning ().
- 5-HT$_4$ Agonists: ML10302 and SR59768 (derived from 4-amino-5-chloro-2-methoxybenzoic acid) lack cardiac side effects (QTc prolongation) seen in cisapride, making them safer prokinetic agents ().
Thermal and Spectroscopic Differences
Property | This compound | 3-Chloro-2-methoxybenzoic Acid | 4-Amino-5-chloro-2-methoxybenzoic Acid |
---|---|---|---|
COO$^-$ IR Stretch (cm$^{-1}$) | 1560 (asymmetric), 1380 (symmetric) | 1555, 1375 | 1575, 1395 (NH$_2$ alters electron density) |
Thermal Decomposition (K) | 1673 (air), 1173 (N$_2$) | Not reported | 1623 (air) |
Melting Point (°C) | 97–99 | 102–104 | 185–187 |
Biological Activity
5-Chloro-2-methoxybenzoic acid (C8H7ClO3), also known as 5-chloro-o-anisic acid, is a compound with various biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.
- Molecular Formula : C8H7ClO3
- Molecular Weight : 186.59 g/mol
- CAS Number : 3438-16-2
- Appearance : White to off-white crystalline powder
Synthesis and Applications
This compound is primarily synthesized through various chemical processes involving chlorination and methoxylation of benzoic acid derivatives. It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of SGLT2 inhibitors for diabetes therapy .
Antiemetic Properties
Recent studies have highlighted the potential of this compound in antiemetic therapies. This compound has been investigated for its efficacy in reducing chemotherapy-induced nausea and vomiting (CINV). A notable study conducted by the Italian Group for Clinical Research demonstrated the effectiveness of combining this compound with other antiemetics to enhance therapeutic outcomes in patients undergoing chemotherapy .
Antidiabetic Activity
As an intermediate in the synthesis of SGLT2 inhibitors, this compound plays a crucial role in managing blood glucose levels in diabetic patients. These inhibitors work by preventing glucose reabsorption in the kidneys, thus promoting glucose excretion .
Study on Antiemetic Efficacy
A double-blind randomized trial involving cisplatin-treated patients assessed the effectiveness of various antiemetic regimens, including those incorporating this compound. The study found that patients receiving a combination treatment experienced significantly reduced nausea compared to those receiving standard therapy alone. This underscores the potential role of this compound in enhancing antiemetic protocols .
SGLT2 Inhibitor Development
In the context of diabetes research, this compound has been utilized as a key intermediate in developing novel SGLT2 inhibitors. A study reported that these inhibitors showed promising results in preclinical and early-phase clinical trials, indicating their potential for widespread therapeutic use .
Toxicological Profile
While this compound exhibits beneficial biological activities, it is essential to consider its toxicological profile. According to safety data sheets, this compound poses risks such as skin and eye irritation and respiratory system effects upon exposure . Therefore, appropriate safety measures should be implemented during handling.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Chloro-2-methoxybenzoic acid derivatives?
Methodological Answer: Derivatives of this compound are typically synthesized via amidation or sulfonylation. For example:
- Amidation : Reacting this compound with benzylamine using ethyl chloroformate as a coupling agent in dichloromethane (DCM) yields 5-chloro-2-methoxy-N-benzyl benzamide (97% yield) .
- Chlorosulfonation : Treating the amide intermediate with chlorosulfonic acid produces sulfonyl chloride derivatives (90% yield), which can be further coupled with amines to generate sulfonamide-based compounds .
- Demethylation : Refluxing methoxy derivatives with sodium cyanide in DMSO replaces the methoxy group with a hydroxyl group, enabling salicylamide synthesis (72–98% yield) .
Reference Table: Key Synthetic Pathways
Reaction Type | Reagents/Conditions | Yield | Application Example | Reference |
---|---|---|---|---|
Amidation | Ethyl chloroformate, DCM, triethylamine | 97% | N-benzyl benzamide derivatives | |
Chlorosulfonation | Chlorosulfonic acid, DCM/water (2:1) | 90% | Sulfonamide anticancer agents | |
Demethylation | NaCN, anhydrous DMSO, reflux | 72–98% | Salicylamide derivatives |
Q. How is the crystal structure of metal complexes with this compound determined?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for elucidating coordination geometries and lattice arrangements. For example:
- Mn(II) Complex : Distorted octahedral geometry with monodentate/bidentate carboxylate ligands, crystallizing in the monoclinic system (space group P2₁/c) .
- Zn(II) Complex : Tetrahedral coordination, forming a bilayer structure in monoclinic space group Pc .
- Co(II)/Ni(II) Complexes : Isostructural, with pentaaqua coordination in orthorhombic space group P2₁2₁2₁ .
Reference Table: Structural Properties of Metal Complexes
Metal Ion | Coordination Geometry | Space Group | Key Observations | Reference |
---|---|---|---|---|
Mn(II) | Distorted octahedral | P2₁/c | Bilayer structure; weak ligand field | |
Co(II) | Distorted octahedral | P2₁2₁2₁ | High-spin configuration; thermal stability | |
Zn(II) | Tetrahedral | Pc | Diamagnetic; monodentate carboxylate |
Q. What spectroscopic methods are used to characterize this compound and its derivatives?
Methodological Answer:
- FTIR/FIR Spectroscopy : Identifies carboxylate coordination modes (monodentate vs. bidentate) via asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations .
- Magnetic Susceptibility : Determines spin states (e.g., high-spin Mn(II)/Co(II) vs. diamagnetic Zn(II)) using SQUID magnetometry (80–300 K) .
- NMR (¹H/¹³C) : Confirms substituent positions and purity in synthetic derivatives (e.g., methoxy vs. hydroxyl groups) .
Advanced Research Questions
Q. How do coordination modes of this compound affect the magnetic properties of its metal complexes?
Methodological Answer: The carboxylate ligand’s coordination mode (monodentate, bidentate, or free) influences the ligand field strength and magnetic moments:
- High-Spin Mn(II)/Co(II) : Weak ligand fields from monodentate carboxylates result in high magnetic moments (e.g., µₑff = 5.92 µB for Mn(II)) .
- Diamagnetic Zn(II) : Closed-shell d¹⁰ configuration with no unpaired electrons, unaffected by ligand coordination .
- Thermal Analysis : TG-DSC reveals water loss steps (e.g., di-/tetrahydrates), correlating with structural stability under nitrogen/air atmospheres .
Q. What methodological approaches are used to evaluate the anticancer activity of derivatives?
Methodological Answer:
- In Vitro Cytotoxicity : Test compounds against cancer cell lines (e.g., MCF-7, MDA-MB-231) using MTT assays, with hTERT-RPE1 cells as normal cell controls .
- Apoptosis/Cell Cycle Analysis : Flow cytometry with Annexin V/PI staining or propidium iodide (PI) for DNA content quantification .
- Molecular Docking : Simulate interactions with tubulin’s colchicine-binding site to predict inhibition mechanisms .
Reference Table: Biological Activity of Selected Derivatives
Compound | IC₅₀ (µM) vs. MCF-7 | Apoptosis Induction | Tubulin Binding Affinity (kcal/mol) | Reference |
---|---|---|---|---|
Derivative 4a | 1.2 ± 0.3 | 65% (24 h) | -9.8 (docking score) | |
Derivative 23 | 0.8 ± 0.2 | 78% (48 h) | -10.2 |
Q. How can computational methods aid in understanding the mechanism of action of derivatives?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate ligand-receptor stability over time (e.g., tubulin binding) to assess binding modes .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .
- QSAR Modeling : Predict bioactivity based on substituent effects (e.g., electron-withdrawing groups enhancing cytotoxicity) .
Q. Notes
- Contradictions : No direct contradictions were found in the provided evidence.
- Data Tables : Summarize key experimental findings for quick reference.
Properties
IUPAC Name |
5-chloro-2-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HULDRQRKKXRXBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80187949 | |
Record name | 5-Chloro-o-anisic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80187949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3438-16-2 | |
Record name | 5-Chloro-2-methoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3438-16-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-o-anisic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003438162 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Chloro-o-anisic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80187949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-o-anisic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.313 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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